Methyl 3-amino-4-(benzyloxy)butanoate
Description
Methyl 3-amino-4-(benzyloxy)butanoate is an ester derivative featuring an amino group at position 3 and a benzyloxy group at position 4 of the butanoate backbone. Its molecular formula is inferred to be C₁₂H₁₅NO₃ (molecular weight ~233.26 g/mol), though exact values may vary depending on stereochemistry and substituent configurations.
Properties
CAS No. |
650601-42-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-amino-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 |
InChI Key |
ADCAWILRZRUZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(benzyloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems, which allow for precise control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(benzyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-(benzyloxy)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its structural versatility.
Drug Development: It is explored for its potential in creating new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(benzyloxy)butanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs based on substituent type , positional isomerism , stereochemistry , and ester group variations . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|---|
| Methyl 3-amino-4-(benzyloxy)butanoate | C₁₂H₁₅NO₃ | 3-amino, 4-benzyloxy | ~233.26 | Enhanced lipophilicity due to benzyloxy; potential for dual biological activity |
| Ethyl 3-(benzylamino)butanoate | C₁₃H₁₉NO₂ | 3-benzylamino, ethyl ester | ~221.30 | Increased steric hindrance from benzylamino; slower hydrolysis than methyl esters |
| (R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate | C₁₃H₁₇NO₅ | 3-(benzyloxycarbonyl)amino, 4-hydroxy | 267.28 | Higher polarity due to hydroxyl group; chiral center influences bioactivity |
| Methyl 3-amino-4-(4-chlorophenyl)butanoate | C₁₁H₁₄ClNO₂ | 4-chlorophenyl, 3-amino | ~227.69–264.15 | Halogen substitution enhances electrophilic reactivity; potential cytotoxicity |
| Ethyl 4-(benzyloxy)butanoate | C₁₃H₁₈O₄ | 4-benzyloxy, ethyl ester | ~238.28 | Simpler structure; lacks amino group, limiting biological versatility |
Impact of Substituent Variations
- Benzyloxy vs. Hydroxyl Groups: The benzyloxy group in the target compound increases lipophilicity, improving membrane permeability compared to hydroxyl-containing analogs like (R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate . However, hydroxyl groups enhance solubility and hydrogen-bonding capacity, which may improve target binding in polar environments .
- Amino vs. Benzylamino Groups: Ethyl 3-(benzylamino)butanoate exhibits greater steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the primary amino group in the target compound .
Positional Isomerism and Stereochemistry
- Position of Functional Groups: Ethyl 3-(benzylamino)butanoate (amino at position 3) and Ethyl 4-(benzyloxy)butanoate (benzyloxy at position 4) demonstrate that even minor positional changes alter solubility and bioactivity. For example, the target compound’s 4-benzyloxy group may stabilize intermediates in enzymatic reactions compared to 3-substituted analogs .
- Chiral Centers: The (R)-configuration in (R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate enhances specificity for chiral biological targets, whereas racemic mixtures of the target compound might show broader but less selective activity .
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters, as in the target compound, hydrolyze faster than ethyl esters (e.g., Ethyl 4-(benzyloxy)butanoate), making them more reactive in prodrug applications .
Biological Activity
Methyl 3-amino-4-(benzyloxy)butanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by empirical data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with the selection of appropriate precursors, such as -3-amino-4-hydroxybutanoic acid and benzyl chloride.
- Protection of Amino Group : The amino group is protected using a tert-butyloxycarbonyl (Boc) group.
- Esterification : The protected amino acid undergoes esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
- Benzylation : The hydroxyl group is benzylated using benzyl chloride and a base (e.g., sodium hydroxide).
- Deprotection : Finally, the protecting group is removed under acidic conditions to yield the free amino compound.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group engages in hydrophobic interactions. These interactions influence the compound's binding affinity and specificity towards various enzymes and receptors, modulating their activity.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including multidrug-resistant strains . A study highlighted the compound's potential as an antibiotic agent, demonstrating efficacy against Staphylococcus species.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, including monoamine oxidases (MAOs), which are critical targets in treating neurological disorders. The inhibition profiles suggest selective activity against MAO B over MAO A, indicating potential therapeutic applications in mood disorders .
3. Cell Growth Modulation
In cellular assays, this compound has been shown to influence bacterial growth positively when used in conjunction with other biosynthetic pathways. This suggests its role as a precursor in metabolic engineering applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of related compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus at concentrations as low as 10 µg/mL. This supports its potential use in developing new antibiotics.
Case Study 2: Enzyme Selectivity
In another investigation focusing on enzyme inhibition, this compound showed over 1000-fold selectivity for MAO B compared to other methyltransferases. This selectivity is crucial for minimizing side effects when used therapeutically .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
